molecular formula C14H8ClN5 B2755799 5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline CAS No. 1333714-00-3

5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline

Cat. No.: B2755799
CAS No.: 1333714-00-3
M. Wt: 281.7
InChI Key: NMEZVVDJEBSOKQ-UHFFFAOYSA-N
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Description

5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline is a heterocyclic compound that features a quinoline core structure substituted with a 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with quinoline derivatives in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline is unique due to its combined structural features of quinoline and triazolo[4,3-b]pyridazine, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .

Properties

IUPAC Name

5-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN5/c15-12-6-7-13-17-18-14(20(13)19-12)10-3-1-5-11-9(10)4-2-8-16-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEZVVDJEBSOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=NN=C4N3N=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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